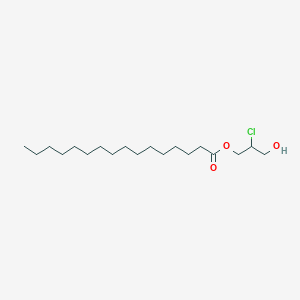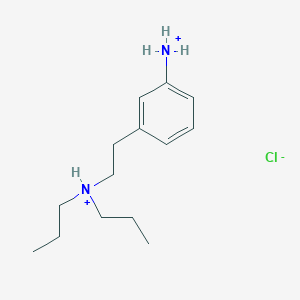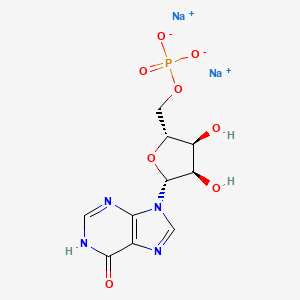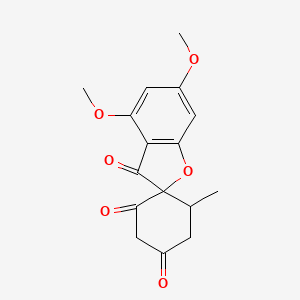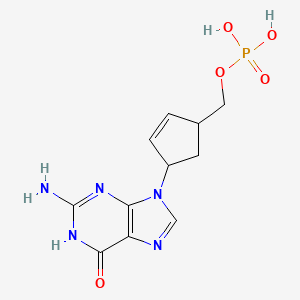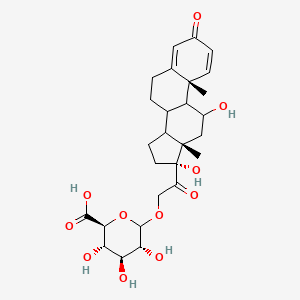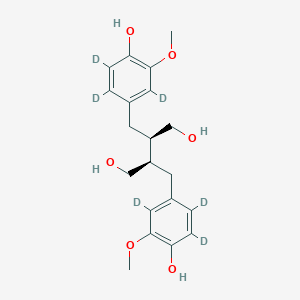
rac Secoisolariciresinol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac Secoisolariciresinol-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₀D₆O₆ and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lebensmittel- und Getränkeprüfung
„rac Secoisolariciresinol-d6“ wird als Referenzmaterial bei der Lebensmittel- und Getränkeprüfung verwendet {svg_1}. Es trägt dazu bei, die Qualität und Sicherheit von Lebensmitteln und Getränken zu gewährleisten.
Neuroinflammation-Forschung
Untersuchungen haben gezeigt, dass Secoisolariciresinoldiglucosid (SDG), das wichtigste Lignan in Leinsamen, positive Auswirkungen auf Entzündungen, oxidativen Stress, Herzerkrankungen, Tumorwachstum, Arteriosklerose und Diabetes hat {svg_2}. Es ist auch bekannt, dass es vor Neuroinflammation schützt {svg_3}.
Schutz der Blut-Hirn-Schranke
Es wurde festgestellt, dass SDG die Adhäsion und Migration von Leukozyten zur und durch die Blut-Hirn-Schranke (BBB) in vivo im Rahmen einer aseptischen Enzephalitis verringert {svg_4}. Es verhindert auch die verstärkte BBB-Permeabilität während einer systemischen Entzündungsreaktion {svg_5}.
Entzündungshemmendes Mittel
SDG hemmt direkt BBB-Interaktionen mit Entzündungszellen und reduziert den Entzündungszustand von Leukozyten {svg_6}. Es hat potenzielle therapeutische Anwendungen bei neuroinflammatorischen Erkrankungen.
Analytische Standards
„this compound“ wird als analytischer Standard in der Chromatographie verwendet {svg_7}. Es hilft bei der Identifizierung und Quantifizierung von Verbindungen in einer Mischung.
Extraktion und Reinigung
Für die Extraktion und Reinigung von Secoisolariciresinoldiglucosid (SDG) aus Leinsamen wurde eine zweistufige Extraktionsmethode auf Basis von ionischen Flüssigkeiten entwickelt, die aus der ultraschallgestützten Extraktion mit ionischen Flüssigkeiten (IL-UAE) und dem wässrigen Zwei-Phasen-System mit ionischen Flüssigkeiten (IL-ATPS) besteht {svg_8}.
Wirkmechanismus
Target of Action
Rac Secoisolariciresinol-d6 is a labeled lignan (phenylpropanoid) with significant estrogenic activity . This suggests that its primary targets are likely to be estrogen receptors, which play a crucial role in numerous biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.
Biochemical Pathways
This includes pathways related to cell growth, differentiation, and reproduction
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its estrogenic activity. It may influence cell growth and differentiation, potentially having impacts on various tissues throughout the body. The specific effects are likely to be context-dependent and may vary based on factors such as the specific tissue and the presence of other signaling molecules .
Biochemische Analyse
Biochemical Properties
“rac Secoisolariciresinol-d6” interacts with various enzymes, proteins, and other biomolecules. It is known to undergo biotransformation by gut microbiota into enterolignans, which might exhibit more potent bioactivities than the precursor lignans . The compound is involved in phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .
Cellular Effects
“this compound” has been shown to have effects on various types of cells and cellular processes. It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier (BBB) in vivo, and prevent enhanced BBB permeability during systemic inflammatory response . It also has potential osteogenic effects .
Molecular Mechanism
Known protective mechanisms include direct free radical scavenging activity . It also directly inhibits BBB interactions with inflammatory cells and reduces the inflammatory state of leukocytes .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in various metabolic reactions, suggesting that its effects may change over time due to these reactions .
Metabolic Pathways
“this compound” is involved in various metabolic pathways. It undergoes biotransformation by gut microbiota into enterolignans . The metabolic reactions include phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1/i3D,4D,5D,6D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUETUDUXMCLALY-CDXZYTGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](CO)[C@@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/no-structure.png)
